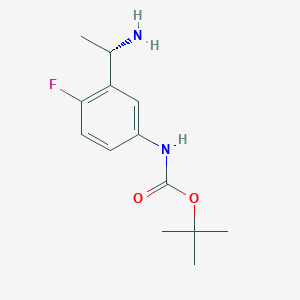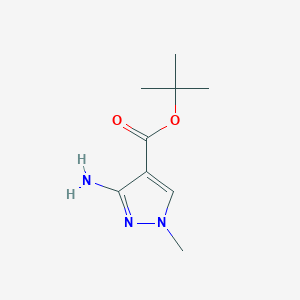amine](/img/structure/B13540285.png)
[2-(2-Bromo-3-fluorophenyl)ethyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-3-fluorophenyl)ethylamine: is a chemical compound with the following structure:
CH3CH2N(CH3)C(C(F)Br)H
Preparation Methods
Synthetic Routes: The synthesis of this compound typically involves Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. In this case, the boron reagent (organoboron compound) plays a crucial role. Several classes of boron reagents have been developed for SM coupling, including arylboronic acids, arylboronate esters, and alkylboron compounds . The specific synthetic route for 2-(2-Bromo-3-fluorophenyl)ethylamine would involve coupling an appropriate boron reagent with the corresponding halide.
Industrial Production Methods: While industrial-scale production methods may vary, the use of boron-based coupling reactions remains a common approach. Optimization of reaction conditions, catalysts, and reagent selection ensures efficient and scalable synthesis.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including:
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the amino group.
Reduction: Reduction of the halide or imine functionality.
Oxidation: Oxidation of the amine group to an imine or amide.
Cross-coupling: As mentioned earlier, SM coupling with boron reagents.
Boron Reagents: Arylboronic acids, boronate esters, or alkylboron compounds.
Halides: Bromides or fluorides.
Catalysts: Palladium-based catalysts.
Major Products: The major products depend on the specific reaction conditions. For example, coupling with an arylboronic acid could yield the desired compound.
Scientific Research Applications
Chemistry and Biology:
Chemical Probes: Researchers use similar compounds as chemical probes to study biological processes.
Medicinal Chemistry: Exploration of potential drug candidates.
Pharmaceuticals: Investigation of pharmacological properties.
Materials Science:
Mechanism of Action
The compound’s mechanism of action would depend on its specific targets. Further research is needed to elucidate its precise effects.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, it’s essential to compare its properties, reactivity, and applications with related structures.
Remember that this compound’s unique features lie in its combination of bromine, fluorine, and the ethylamine group
Properties
Molecular Formula |
C9H11BrFN |
|---|---|
Molecular Weight |
232.09 g/mol |
IUPAC Name |
2-(2-bromo-3-fluorophenyl)-N-methylethanamine |
InChI |
InChI=1S/C9H11BrFN/c1-12-6-5-7-3-2-4-8(11)9(7)10/h2-4,12H,5-6H2,1H3 |
InChI Key |
DFQMHGBZKLCAAD-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=C(C(=CC=C1)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[5-(Trifluoromethyl)-2-pyridinyl]cyclobutanamine](/img/structure/B13540254.png)

![5-Fluorobicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13540263.png)


![3-[(5-Cyanopyrazin-2-yl)oxy]oxetane-3-carboxylicacid](/img/structure/B13540275.png)


